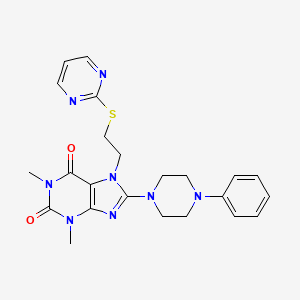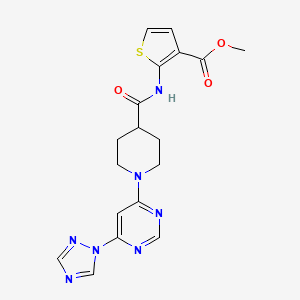![molecular formula C14H15N3O5S B2653061 methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034488-13-4](/img/structure/B2653061.png)
methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 6,7-dihydroisoxazolo[4,5-c]pyridin . Isoxazolo-pyridin compounds are often used in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, has been investigated. The process involves dehydrogenation and halogenation to provide a suitable scaffold for the acylpyridone natural products and analogues .Molecular Structure Analysis
The molecular structure of similar compounds, like 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, includes a pyridinone ring with a methyl group and an isoxazole ring .Chemical Reactions Analysis
The chemical reactions of similar compounds involve dehydrogenation and halogenation processes .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Heterocyclic Compound Synthesis : Research has shown the synthesis of new heterocyclic compounds based on sulfonamido moieties, demonstrating potential as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, were evaluated for their antibacterial activity, with several demonstrating high activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding effective antibacterial agents. A study synthesized various derivatives and tested them for antibacterial activity, identifying eight compounds with high activities, showcasing the potential for the development of new antibacterial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Reactivity and Drug Development
Chemical Reactivity and Antileukemic Activity : A series of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles were prepared and tested for activity against P388 lymphocytic leukemia. This study highlighted the importance of the oxidation state of sulfur in chemical reactivity and antileukemic activity, suggesting potential pathways for drug activation in vivo (Anderson & Mach, 1987).
Isoxazolo[5,4-b]pyridine Derivatives : The synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. This research indicates the potential for developing new antimicrobial agents targeting specific bacterial strains (Poręba et al., 2015).
Novel Drug Molecules
- Discovery and Synthesis of Novel Pyrazoles : A study on the synthesis and biological properties of novel pyrazoles showed potential for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to examine interactions with enzymes responsible for inflammation and breast cancer, pointing toward the development of effective COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Propriétés
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-21-14(18)16-11-2-4-12(5-3-11)23(19,20)17-7-6-13-10(9-17)8-15-22-13/h2-5,8H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBZEVUALKAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

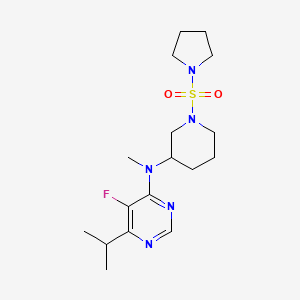
![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)
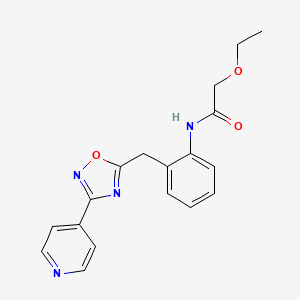
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
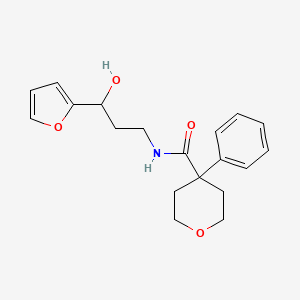
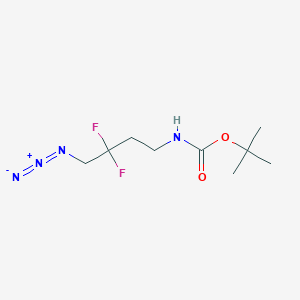
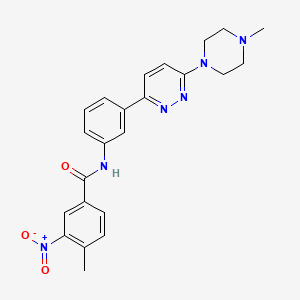
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)
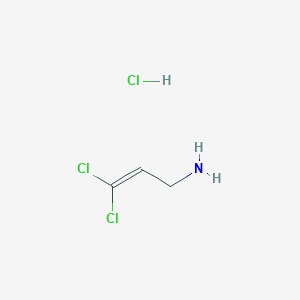
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)
